Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate
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Description
Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as ethyl oxo(piperidin-1-yl)acetate, catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Mode of Action
Based on its structural similarity to ethyl oxo(piperidin-1-yl)acetate, it may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This process accelerates the folding of proteins, which can have significant effects on cellular processes.
Biochemical Pathways
The cis-trans isomerization of proline imidic peptide bonds in oligopeptides, a process possibly catalyzed by this compound, plays a crucial role in protein folding . Misfolded proteins can lead to various diseases, so this compound may have potential therapeutic applications.
Result of Action
By potentially catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides, it may influence protein folding and thus affect various cellular processes .
Action Environment
Similar compounds are typically stored in a sealed, dry environment at room temperature for optimal stability .
Properties
IUPAC Name |
ethyl 2-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-2-27-17(23)12-15-13-28-19(20-15)21-18(24)14-6-8-16(9-7-14)29(25,26)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXTXRVUAMTCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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